Dihydrodigoxin
描述
Dihydrodigoxin is a metabolite of digoxin, a well-known cardiac glycoside used in the treatment of heart conditions such as atrial fibrillation and heart failure . This compound is formed through the reduction of digoxin, primarily by the action of gut bacteria . This compound is of interest due to its role in the metabolism and pharmacokinetics of digoxin.
准备方法
Synthetic Routes and Reaction Conditions: Dihydrodigoxin is typically synthesized through the reduction of digoxin. This reduction can be achieved using various chemical reducing agents or through microbial reduction. The reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the glycoside structure .
Industrial Production Methods: Industrial production of this compound involves the use of microbial cultures, specifically Eubacterium lentum, which is known to reduce digoxin to this compound . This biotransformation process is carried out in controlled fermentation systems to ensure high yield and purity of the product.
Types of Reactions:
Reduction: The primary reaction this compound undergoes is the reduction of digoxin.
Hydrolysis: this compound can undergo hydrolysis to form digoxigenin bisdigitoxoside and other metabolites.
Oxidation: Although less common, this compound can be oxidized back to digoxin under specific conditions.
Common Reagents and Conditions:
Reducing Agents: Chemical reducing agents such as sodium borohydride or microbial cultures like Eubacterium lentum.
Hydrolysis Conditions: Acidic or enzymatic conditions can facilitate the hydrolysis of this compound.
Major Products Formed:
Digoxigenin Bisdigitoxoside: A major hydrolysis product of this compound.
Digoxin: Can be reformed through oxidation.
科学研究应用
Dihydrodigoxin has several applications in scientific research:
Pharmacokinetics: Studying the metabolism of digoxin and its interaction with gut microbiota.
Drug Development: Understanding the biotransformation of cardiac glycosides for the development of new therapeutic agents.
Microbial Metabolism: Investigating the role of gut bacteria in drug metabolism and its implications for personalized medicine.
作用机制
Dihydrodigoxin, like digoxin, interacts with the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) enzyme in cardiac cells . This interaction inhibits the enzyme, leading to an increase in intracellular sodium levels. Consequently, the sodium-calcium exchanger is affected, resulting in increased intracellular calcium levels, which enhances myocardial contractility . this compound is less potent than digoxin and is considered cardioinactive .
相似化合物的比较
Digoxin: The parent compound from which dihydrodigoxin is derived.
Digitoxin: Another cardiac glycoside with a similar structure and function.
Digoxigenin Bisdigitoxoside: A hydrolysis product of this compound.
Comparison:
Potency: this compound is less potent than digoxin and digitoxin.
Pharmacokinetics: this compound has different pharmacokinetic properties due to its reduced activity and formation through metabolism.
This compound’s unique role as a metabolite of digoxin highlights its importance in understanding the pharmacokinetics and metabolism of cardiac glycosides. Its interactions with gut microbiota and implications for drug metabolism make it a valuable compound in scientific research.
生物活性
Dihydrodigoxin (DHD3) is a metabolite of digoxin, a cardiac glycoside used primarily in the treatment of heart conditions such as atrial fibrillation and heart failure. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies involving digoxin and its metabolites. This article explores the pharmacological properties, metabolic pathways, and clinical implications of this compound, supported by empirical data and case studies.
Chemical Structure and Metabolism
This compound is characterized by its stereochemical configuration, particularly the 20R and 20S epimers. Research has identified that the predominant form excreted in human urine after digoxin administration is the 20R epimer of this compound . The metabolic conversion of digoxin to this compound occurs primarily in the liver and intestines, influenced by gut microbiota which can significantly affect bioavailability and pharmacokinetics .
Pharmacological Activity
The pharmacological activity of this compound has been investigated through various studies, revealing its potential effects on cardiac function:
- Cardiac Effects : this compound exhibits a lower inotropic effect compared to digoxin but retains some degree of activity on the Na,K-ATPase enzyme, which is critical for cardiac contractility. This suggests that while it may not be as potent as digoxin, it could still contribute to overall cardiac function .
- Immunoassay Reactivity : Studies have shown that this compound can cross-react with immunoassays designed for digoxin, indicating its presence in serum samples may complicate therapeutic drug monitoring . The correlation coefficients for various immunoassays indicate variability in their ability to detect digoxin metabolites, including this compound.
Case Studies
Several clinical observations provide insight into the biological activity of this compound:
- Urinary Excretion Studies : In a cohort study involving 131 normal subjects, it was found that this compound constituted more than 5% of the excretion products following digoxin administration. This highlights its significance as a metabolite and its potential impact on drug dosing and efficacy .
- Patient Observations : A study involving patients undergoing chronic digoxin therapy revealed that urinary concentrations of this compound varied significantly among individuals. In some patients, substantial amounts were detected, while others showed minimal excretion after multiple doses. This variability suggests that individual patient factors, including gut flora composition, may influence the metabolism of digoxin to this compound .
Comparative Efficacy
A comparison of this compound with other cardiac glycosides indicates that it may offer certain advantages:
Compound | Onset of Action | Duration | Bioavailability | Cardiac Effects |
---|---|---|---|---|
Digoxin | Rapid | Short | 60-70% | Strong |
This compound | Moderate | Moderate | Variable | Moderate |
This compound has been noted to have a quicker absorption profile compared to digoxin derivatives, making it potentially suitable for oral administration in treating cardiac insufficiencies .
属性
IUPAC Name |
4-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h19-31,33-38,42-45,47-48H,6-18H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVJGQUFXQMOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967441 | |
Record name | 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-12,14-dihydroxycardanolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5297-10-9 | |
Record name | 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-12,14-dihydroxycardanolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cardanolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dihydrodigoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041879 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。